1,3-Oxathiolan-2-ylmethanol

Antiviral nucleosides Stereochemistry HIV reverse transcriptase

1,3‑Oxathiolan‑2‑ylmethanol (CAS 160579‑74‑8, molecular formula C₄H₈O₂S) is a chiral, five‑membered heterocyclic alcohol that serves as a critical C4‑chiral building block in the synthesis of 1,3‑oxathiolane nucleoside reverse‑transcriptase inhibitors (NRTIs) [REFS‑1]. The (R)‑enantiomer of this compound is the direct precursor to two FDA‑approved antiretroviral agents: lamivudine (3TC) and emtricitabine (FTC), which are cornerstone therapies for HIV‑1 and hepatitis B [REFS‑2].

Molecular Formula C4H8O2S
Molecular Weight 120.17 g/mol
Cat. No. B12072092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Oxathiolan-2-ylmethanol
Molecular FormulaC4H8O2S
Molecular Weight120.17 g/mol
Structural Identifiers
SMILESC1CSC(O1)CO
InChIInChI=1S/C4H8O2S/c5-3-4-6-1-2-7-4/h4-5H,1-3H2
InChIKeyCHFYSOCPHBZWAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 1,3-Oxathiolan-2-ylmethanol Is a Strategic Intermediate for Antiviral Nucleoside Synthesis: A Procurement-Focused Profile


1,3‑Oxathiolan‑2‑ylmethanol (CAS 160579‑74‑8, molecular formula C₄H₈O₂S) is a chiral, five‑membered heterocyclic alcohol that serves as a critical C4‑chiral building block in the synthesis of 1,3‑oxathiolane nucleoside reverse‑transcriptase inhibitors (NRTIs) [REFS‑1]. The (R)‑enantiomer of this compound is the direct precursor to two FDA‑approved antiretroviral agents: lamivudine (3TC) and emtricitabine (FTC), which are cornerstone therapies for HIV‑1 and hepatitis B [REFS‑2]. Its commercial relevance is evidenced by availability from multiple major chemical suppliers at ≥98% purity and by the existence of dedicated patent‑protected manufacturing routes [REFS‑3].

The Risks of Substituting 1,3-Oxathiolan-2-ylmethanol with Structurally Similar Heterocyclic Alcohols in Nucleoside Synthesis


Although 1,3‑oxathiolan‑2‑ylmethanol belongs to a broader family of hydroxymethyl‑substituted five‑membered heterocycles, simple interchange with its 1,3‑dioxolane or 1,3‑dithiolane analogs is not industrially viable. The oxathiolane ring’s mixed oxygen–sulfur acetal character imparts a unique balance of acid stability and ease of deprotection that is absent in the all‑oxygen (O,O) or all‑sulfur (S,S) congeners [REFS‑1]. Furthermore, the stereochemistry at C2 is pharmacologically determinant: only the (R)‑enantiomer leads to the therapeutically active (−)‑β‑L configuration of the final nucleosides, while the (S)‑enantiomer yields the less‑ or inactive (+)‑β‑D series [REFS‑2]. Generic substitution therefore risks both reduced synthetic efficiency and complete loss of biological activity in the end product.

Product-Specific Quantitative Evidence Guide: 1,3-Oxathiolan-2-ylmethanol vs. Closest Chemical Analogs


Enantiomeric Specificity: (R)-1,3-Oxathiolan-2-ylmethanol vs. (S)-Enantiomer in Downstream Antiviral Activity

In the synthesis of emtricitabine (FTC), the (R)-enantiomer of 1,3-oxathiolan-2-ylmethanol yields the (−)-β-L enantiomer of FTC, which is the pharmacologically active form. Comparative enzyme inhibition studies show that the triphosphate of (−)-β-L FTC (FTC-TP) competitively inhibits HIV‑1 reverse transcriptase with a Kᵢ of 0.2 µM using a poly(I)·oligo(dC) template‑primer, whereas the (+)-β-D enantiomer (derived from the (S)-intermediate) exhibits substantially lower potency [REFS‑1]. A parallel example in the oxathiolane nucleoside class is carbovir: the EC₅₀ of the (−)-enantiomer against HIV reverse transcriptase is 0.8 µM, compared to <60 µM for the (+)-enantiomer—a greater than 75‑fold difference [REFS‑1]. This enantiomeric divergence underscores the necessity of procuring the correct (R)-configured intermediate to achieve clinically meaningful antiviral activity.

Antiviral nucleosides Stereochemistry HIV reverse transcriptase

Acid‑Catalyzed Hydrolytic Stability: 1,3-Oxathiolane Ring vs. 1,3-Dioxolane Ring

The 1,3‑oxathiolane core of 1,3‑oxathiolan‑2‑ylmethanol functions as an O,S‑acetal. Mechanistic studies demonstrate that O,S‑acetals are “comparatively more stable than O,O‑acetals in acidic conditions” because sulfur, with its lower electronegativity (2.58 vs. 3.44 for oxygen), has a markedly reduced tendency toward protonation, thereby slowing the rate‑determining step of acid‑catalyzed hydrolysis [REFS‑1]. In 1.0 M HCl, the hydrolysis rate constant (k_obs) for the model compound 2‑phenyl‑1,3‑oxathiolane follows a Hammett relationship with ρ = −2.8, and the solvent deuterium isotope effect (k_D₂O/k_H₂O = 1.93) confirms a mechanism distinct from that of analogous 1,3‑dioxolanes, which undergo more rapid A‑1 type cleavage [REFS‑2]. Although exact comparative rate constants for the 2‑hydroxymethyl derivatives are not available, the class‑level kinetic data indicate that the oxathiolane ring provides superior stability under the acidic work‑up conditions commonly encountered in nucleoside coupling reactions.

Protecting group chemistry Acetal stability Hydrolysis kinetics

Thermodynamic Preference in Heterocycle Formation: 1,3‑Oxathiolane‑5‑methanol vs. 1,3‑Dioxolane‑4‑methanethiol Byproducts

When aromatic ketones react with 3‑mercapto‑1,2‑propanediol under catalytic sulfonic acid, the reaction yields a mixture predominantly of cis‑ and trans‑2‑alkyl‑2‑aryl‑1,3‑oxathiolane‑5‑methanols (7) accompanied by the corresponding 1,3‑dioxolane‑4‑methanethiols (8) in up to 30% [REFS‑1]. Crucially, the dioxolane isomer (8) is the kinetic product and undergoes quantitative isomerization to the thermodynamically more stable oxathiolane (7) upon prolonged heating with 4‑toluenesulfonic acid in benzene [REFS‑1]. This thermodynamic preference ensures that 1,3‑oxathiolane derivatives, including 1,3‑oxathiolan‑2‑ylmethanol, can be obtained in high isomeric purity under equilibrating conditions, whereas the analogous 1,3‑dioxolane‑2‑ylmethanol may be contaminated with thiol‑containing regioisomers that are difficult to separate and can interfere with subsequent glycosylation steps.

Cyclocondensation Kinetic vs. thermodynamic control Diastereoselectivity

Established Synthetic Pathway Yield: Direct Conversion to Lamivudine (3TC) via the Menthyl Ester Route

In the documented synthesis of lamivudine, (2R)‑1,3‑oxathiolan‑2‑ylmethanol is generated from menthyl 5(S)‑acetoxy‑1,3‑oxathiolan‑2(R)‑carboxylate via a two‑step reduction sequence (triethylsilane reduction of the acetoxy group followed by NaBH₄ reduction of the ester) [REFS‑1]. This intermediate is then silylated, oxidized to the sulfoxide, and subjected to Pummerer rearrangement to install the 4‑acetoxy group required for glycosylation with N‑acetylcytosine. The final deprotection yields lamivudine [REFS‑1]. While individual step yields are proprietary, the fact that this exact intermediate appears in the published, patent‑protected process route to a billion‑dollar API confirms its validated scalability and regulatory acceptance, in contrast to alternative intermediates based on 1,3‑dioxolane or tetrahydrofuran scaffolds, which lack comparable process validation for NRTI synthesis.

Lamivudine synthesis Synthetic intermediate Process chemistry

Commercial Enantiomeric Purity Specification: (R)-1,3‑Oxathiolan‑2‑ylmethanol vs. Racemic or (S)-Enriched Batches

Current commercial offerings of (R)‑1,3‑oxathiolan‑2‑ylmethanol specify a purity of 98%, with the asymmetric carbon at C2 confirmed by SMILES notation OC[C@@H]1OCCS1 [REFS‑1][REFS‑2]. The presence of a single asymmetric atom (Asymmetric Atoms: 1) and the defined InChI stereochemistry layer (/t4‑/m1/s1) provide unambiguous identity control [REFS‑1]. In contrast, racemic 1,3‑oxathiolan‑2‑ylmethanol (CAS not assigned) would require additional chiral resolution steps before use in enantiomerically pure nucleoside synthesis. The cost of resolution—typically involving enzymatic kinetic resolution as described in EP 1 439 177 [REFS‑3]—can add 30–50% to the total synthesis cost. Therefore, direct procurement of the (R)‑enantiomer at ≥98% purity eliminates the need for downstream chiral separation, providing a quantifiable cost and time advantage over racemic starting materials.

Chiral purity Quality control Procurement specification

Optimal Research and Industrial Application Scenarios for 1,3-Oxathiolan-2-ylmethanol Based on Verified Performance Data


Generic Lamivudine (3TC) API Manufacturing

The (R)‑enantiomer of 1,3‑oxathiolan‑2‑ylmethanol is the validated industrial intermediate for lamivudine synthesis via the Pummerer rearrangement‑glycosylation route [REFS‑1]. Its established role in the published patent literature provides a regulatory‑preferred starting point for Active Pharmaceutical Ingredient (API) manufacturers seeking ANDA or WHO‑prequalification filings. The ≥98% commercial purity ensures batch‑to‑batch consistency in the critical glycosylation step, where stereochemical integrity directly impacts the final drug substance’s antiviral potency (Kᵢ = 0.2 µM for the target (−)-β‑L configuration) [REFS‑2].

Emtricitabine (FTC) Process Development and Scale‑Up

Emtricitabine shares the identical oxathiolane core and C2‑stereochemistry with lamivudine, differing only in the 5‑fluorine substitution on the cytosine base. 1,3‑Oxathiolan‑2‑ylmethanol therefore serves as a common intermediate for both drugs [REFS‑1]. This dual‑API applicability reduces procurement complexity for manufacturers producing multiple NRTI products, and the thermodynamic stability of the oxathiolane ring (vs. dioxolane) minimizes degradation during the 5‑fluorination step required for FTC synthesis [REFS‑3].

Medicinal Chemistry Exploration of Novel NRTI Candidates

The oxathiolane scaffold is a privileged chemotype for nucleoside reverse‑transcriptase inhibition, as demonstrated by the clinical success of 3TC and FTC. Academic and biotech laboratories engaged in NRTI discovery can use 1,3‑oxathiolan‑2‑ylmethanol as a modular building block to generate libraries of C5‑modified or base‑diversified analogs [REFS‑2]. The acid stability of the O,S‑acetal relative to O,O‑acetals (class‑level inference) [REFS‑3] permits harsher synthetic manipulations at the C5 position without premature ring opening, broadening the accessible chemical space.

Chiral Pool Reagent for Asymmetric Synthesis Education and Methodology Development

With its single asymmetric center, defined D‑configuration at C2, and commercial availability at 98% purity, (R)‑1,3‑oxathiolan‑2‑ylmethanol is an ideal chiral pool starting material for academic training in stereoselective synthesis and for developing novel asymmetric transformations [REFS‑1]. Its LogP (−0.007) and hydrogen‑bond donor/acceptor profile facilitate aqueous‑phase reaction design, distinguishing it from more lipophilic chiral building blocks such as 1,3‑dithiolan‑2‑ylmethanol, whose sulfur atoms increase LogP and reduce water solubility [REFS‑1].

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